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Compound of Interest

Compound Name: ISAM-140

Cat. No.: B15570728 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ISAM-140, a potent and

selective A₂B adenosine receptor (A₂BAR) antagonist, and its application in cancer

immunotherapy. The document outlines the compound's mechanism of action, presents key

preclinical data, and offers detailed protocols for experimental validation.

Introduction: Targeting the Adenosine Pathway
The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine,

a metabolite that potently suppresses anti-tumor immune responses.[1][2] Adenosine exerts its

immunosuppressive effects by binding to receptors on immune cells, primarily the A₂A and A₂B

adenosine receptors (A₂AR and A₂BAR).[3][4] This signaling cascade inhibits the function of

crucial effector cells like T cells and Natural Killer (NK) cells, allowing tumors to evade immune

destruction.[5][6]

ISAM-140 is a small molecule antagonist designed to selectively block the A₂B adenosine

receptor.[5][7] By inhibiting this pathway, ISAM-140 aims to reverse adenosine-mediated

immunosuppression, thereby restoring the cytotoxic activity of immune cells and enhancing the

efficacy of cancer immunotherapies, such as immune checkpoint blockade.[8][9] The A₂BAR

has been identified as a promising therapeutic target, as its blockade can rescue lymphocyte

activity and prevent the growth of patient-derived cancer spheroids.[4][5]
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In the TME, hypoxia and cellular stress lead to the release of ATP, which is rapidly converted to

adenosine by the ectonucleotidases CD39 and CD73.[2][3] Adenosine then binds to A₂B

receptors on T cells and NK cells. The A₂BAR is a G protein-coupled receptor that can signal

through Gs, Gi, and Gq proteins, leading to downstream effects that include the accumulation

of cyclic AMP (cAMP).[7][10] Elevated cAMP levels are a key mechanism behind the

suppression of immune cell proliferation, cytokine release (e.g., IFNγ), and cytotoxicity.[7][11]

ISAM-140 acts as a competitive antagonist at the A₂B receptor, preventing adenosine from

binding and initiating the downstream immunosuppressive signaling. This blockade restores T

cell and NK cell function, promotes an anti-tumor immune response, and can increase the ratio

of cytotoxic CD8+ T cells to regulatory CD4+ T cells within the tumor.[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10804392/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12090549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6829478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12061833/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6829478/
https://www.mdpi.com/2073-4409/10/11/2831
https://www.benchchem.com/product/b15570728?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9115112/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Microenvironment (TME)

Immune Cell (T Cell, NK Cell)

ATP

CD39/CD73

Adenosine

A₂B Receptor

Binds

Gs Protein

Adenylate
Cyclase

↑ cAMP

Immune Suppression
(↓ Proliferation, ↓ IFNγ, ↓ Cytotoxicity)

ISAM-140

Blocks

Click to download full resolution via product page

Caption: ISAM-140 blocks adenosine-A₂BAR signaling to reverse immune suppression.
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Application Note 1: In Vitro Characterization of
ISAM-140
This section details the in vitro properties of ISAM-140 and provides protocols for its

characterization.

Quantitative Data Summary
The following table summarizes the key in vitro performance metrics for ISAM-140 and related

A₂B antagonists.

Parameter
Compound
Group

Value
Experimental
Context

Source

Binding Affinity

(Kᵢ)

ISAM-140 &

other A₂BAR

antagonists

3.50–24.3 nM

Radioligand

binding assays

against human

A₂BAR

expressed in

HEK-293 cells.

[5]

Functional

Antagonism
ISAM-140

Inhibits cAMP

accumulation

Measured in

HEK-293 cells

stimulated with

100 nM NECA (a

potent adenosine

analog).

[5]

Lymphocyte

Proliferation

Rescue

ISAM-140 12 µM

Concentration

used to rescue T

cell and NK cell

proliferation from

suppression by

0.1 mM

adenosine.

[5]
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This protocol is used to determine the functional antagonistic activity of ISAM-140 by

measuring its ability to inhibit agonist-induced cAMP production.

Materials:

HEK-293 cells stably expressing the human A₂B adenosine receptor.

Cell culture medium (e.g., DMEM with 10% FBS).

ISAM-140.

NECA (5′-(N-Ethylcarboxamido)adenosine).

cAMP assay kit (e.g., HTRF or ELISA-based).

96-well cell culture plates.

Methodology:

Cell Seeding: Seed the A₂BAR-expressing HEK-293 cells into a 96-well plate at a density of

5,000-10,000 cells/well and incubate for 24 hours.

Compound Preparation: Prepare a serial dilution of ISAM-140 in assay buffer. Also, prepare

a stock solution of the agonist NECA.

Antagonist Incubation: Remove the culture medium and add the various concentrations of

ISAM-140 to the wells. Incubate for 30 minutes at 37°C.

Agonist Stimulation: Add NECA to the wells at a final concentration of 100 nM to stimulate

cAMP production. Incubate for an additional 30 minutes at 37°C.

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to

the manufacturer's instructions for the chosen cAMP assay kit.

Data Analysis: Plot the cAMP concentration against the log concentration of ISAM-140.

Calculate the IC₅₀ value, which represents the concentration of ISAM-140 required to inhibit

50% of the NECA-stimulated cAMP response.
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This assay assesses the ability of ISAM-140 to restore the proliferation of immune cells that

have been suppressed by adenosine.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs).

Lymphocyte culture medium (e.g., RPMI-1640 with 10% FBS, IL-2).

T cell activation stimulus (e.g., anti-CD3/CD28 beads).

Adenosine.

ISAM-140.

Proliferation dye (e.g., CFSE) or ³H-thymidine.

Flow cytometer or scintillation counter.

96-well round-bottom plates.

Methodology:

PBMC Isolation and Staining: Isolate PBMCs from healthy donor blood. If using a

proliferation dye, label the cells with CFSE according to the manufacturer's protocol.

Culture Setup: Seed 1 x 10⁵ PBMCs per well in a 96-well plate.

Treatment Groups:

Unstimulated Control (cells + medium).

Stimulated Control (cells + anti-CD3/CD28 beads).

Suppressed Control (cells + beads + 0.1 mM Adenosine).

ISAM-140 Test Group (cells + beads + 0.1 mM Adenosine + 12 µM ISAM-140).

Incubation: Incubate the plate for 3-5 days at 37°C, 5% CO₂.
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Proliferation Measurement:

CFSE Method: Harvest cells, stain for immune cell markers (e.g., CD4, CD8), and analyze

by flow cytometry. Proliferation is measured by the dilution of the CFSE dye.

³H-Thymidine Method: Add ³H-thymidine for the final 18 hours of incubation. Harvest the

cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.

Data Analysis: Compare the proliferation levels in the ISAM-140 test group to the

suppressed and stimulated controls to quantify the rescue effect.

Protocol 1: cAMP Assay

Protocol 2: Proliferation Assay
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Caption: Workflow for in vitro characterization of ISAM-140's functional activity.

Application Note 2: Evaluating ISAM-140 in 3D
Tumor Spheroid Models
Patient-derived tumor spheroids are advanced 3D culture models that recapitulate aspects of

the TME, including the presence of immune cells, making them ideal for testing

immunotherapies.[5]

Quantitative Data Summary
The following table summarizes key findings from studies using ISAM-140 in patient-derived

breast cancer spheroid models.
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Parameter Treatment Result
Experimental
Context

Source

Spheroid Viability ISAM-140
Significantly

Reduced

4-day exposure

of breast cancer

spheroids.

[5]

Spheroid Growth ISAM-140

Significantly

Reduced over

time

Real-time

imaging of

spheroid

cultures.

[5]

Immune Cell

Ratio
ISAM-140

Significantly

Increased

CD8/CD4 Ratio

Analysis of

tumor-infiltrating

lymphocytes

(TILs) within the

spheroids.

[5]

Experimental Protocol
This protocol describes the setup and analysis of a co-culture system to evaluate the effect of

ISAM-140 on tumor growth and immune cell activity.

Materials:

Fresh patient tumor tissue (e.g., from breast cancer resection).

Tissue dissociation enzymes (e.g., collagenase, hyaluronidase).

Ultra-low attachment plates.

Spheroid culture medium.

Autologous or allogeneic PBMCs/TILs.

ISAM-140.

Live/Dead cell viability stain.
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Antibodies for flow cytometry (e.g., CD45, CD3, CD4, CD8, EpCAM).

High-content imaging system.

Methodology:

Spheroid Generation:

Mechanically and enzymatically digest the fresh tumor tissue to obtain a single-cell

suspension.

Seed the cells into ultra-low attachment plates to allow for self-assembly into spheroids

over 24-48 hours. The resulting spheroids should contain both tumor cells (EpCAM+) and

immune cells (CD45+).[5]

Co-Culture Setup:

Once stable spheroids have formed, add PBMCs or expanded TILs to the wells.

Add ISAM-140 at the desired concentration to the treatment wells. Include an untreated

control group.

Monitoring Spheroid Growth:

Monitor spheroid growth and morphology daily using a high-content imaging system.

Measure the spheroid diameter or area over time (e.g., 4-7 days).

At the end of the experiment, stain spheroids with a Live/Dead viability assay and image to

assess cytotoxicity.

Immune Cell Infiltration and Phenotyping:

At the end of the co-culture, carefully collect the spheroids.

Dissociate the spheroids back into a single-cell suspension.

Stain the cells with a panel of fluorescently labeled antibodies (e.g., anti-CD45, -CD3, -

CD4, -CD8).
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Analyze the cell populations by flow cytometry to determine the ratio of CD8+ to CD4+ T

cells and the overall infiltration of immune cells into the tumor spheroid.

Data Analysis:

Compare spheroid growth curves between treated and untreated groups.

Quantify the percentage of live and dead cells within the spheroids.

Calculate the CD8/CD4 T cell ratio for each condition and assess for statistically significant

differences.
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Caption: ISAM-140 synergizes with immunotherapy to overcome suppression and promote
tumor control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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